Saflufenacil-N-desmethyl-urea
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Overview
Description
Saflufenacil-N-desmethyl-urea is a metabolite of the herbicide saflufenacil, which belongs to the pyrimidinedione class of chemical compounds. Saflufenacil is widely used in agriculture to control broadleaf weeds in various crops, including soybeans and corn . This compound retains some of the herbicidal properties of its parent compound and is often studied for its environmental impact and behavior in soil and water systems .
Preparation Methods
The synthesis of saflufenacil-N-desmethyl-urea involves several steps, starting from the parent compound, saflufenacil. The key step in the preparation involves the demethylation of saflufenacil to produce this compound. This reaction typically requires specific reagents and conditions to achieve high yield and purity . Industrial production methods for this compound are optimized to ensure consistency and scalability, often involving advanced chemical engineering techniques .
Chemical Reactions Analysis
Saflufenacil-N-desmethyl-urea undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Saflufenacil-N-desmethyl-urea has several scientific research applications:
Mechanism of Action
The mechanism of action of saflufenacil-N-desmethyl-urea is similar to that of its parent compound, saflufenacil. It inhibits the enzyme protoporphyrinogen IX oxidase (PPO), which is crucial for chlorophyll formation in plants. This inhibition leads to the accumulation of protoporphyrin IX, a potent photosensitizer, causing lipid peroxidation and rapid loss of membrane integrity and function . The molecular targets and pathways involved include the PPO enzyme and the associated chlorophyll biosynthesis pathway .
Comparison with Similar Compounds
Saflufenacil-N-desmethyl-urea can be compared with other similar herbicidal compounds, such as:
The uniqueness of this compound lies in its specific metabolic pathway and its role as a key metabolite of saflufenacil, providing insights into the environmental fate and behavior of the parent herbicide .
Properties
Molecular Formula |
C11H14ClFN4O4S |
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Molecular Weight |
352.77 g/mol |
IUPAC Name |
5-(carbamoylamino)-2-chloro-4-fluoro-N-(propan-2-ylsulfamoyl)benzamide |
InChI |
InChI=1S/C11H14ClFN4O4S/c1-5(2)16-22(20,21)17-10(18)6-3-9(15-11(14)19)8(13)4-7(6)12/h3-5,16H,1-2H3,(H,17,18)(H3,14,15,19) |
InChI Key |
BODFAEGPBRYBJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)NC(=O)N |
Origin of Product |
United States |
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